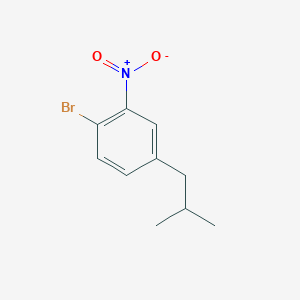

1-Bromo-4-isobutyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-4-(2-methylpropyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEAEAIYPYXSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615669 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-57-7 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Bromo-4-isobutyl-2-nitrobenzene (CAS No. 1242336-57-7). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents extrapolated data based on closely related analogs. The guide covers physicochemical properties, reactivity, a plausible experimental protocol for its synthesis, and its emerging role as a building block in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers in chemistry and drug development.

Introduction

This compound is a substituted aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated and nitrated benzene ring with an isobutyl substituent, offers multiple reaction sites for the construction of complex molecules. Notably, it has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality. This guide aims to provide a detailed summary of its chemical characteristics to support its application in research and development.

Physicochemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | This compound | |

| CAS Number | 1242336-57-7 | |

| Molecular Formula | C₁₀H₁₂BrNO₂ | Confirmed |

| Molecular Weight | 258.11 g/mol | Confirmed |

| Appearance | Pale yellow oil | Inferred from Analog[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Inferred from Analogs |

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not published, a mass spectrum is available for a compound with the same molecular formula and a compatible name ("4-Bromo-2-isobutyl-1-nitrobenzene").[1] The expected features for ¹H NMR, ¹³C NMR, and IR spectroscopy can be inferred from analogous compounds.

Mass Spectrometry (MS)

The mass spectrum for 4-Bromo-2-isobutyl-1-nitrobenzene shows a molecular ion peak consistent with the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1]

| m/z | Relative Intensity (%) | Assignment |

| 257/259 | ~5 / 5 | [M]⁺ / [M+2]⁺ |

| 201/203 | ~20 / 20 | [M-NO₂]⁺ |

| 122 | ~100 | [M-Br-NO₂]⁺ |

| 57 | ~80 | [C₄H₉]⁺ (isobutyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and data from similar compounds[2][3][4][5], the following chemical shifts are anticipated for ¹H and ¹³C NMR spectra in CDCl₃.

¹H NMR (Predicted):

-

Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.

-

Benzylic -CH₂- (2H): Doublet around δ 2.5-2.7 ppm.

-

Isobutyl -CH- (1H): Multiplet around δ 1.8-2.0 ppm.

-

Isobutyl -CH₃ (6H): Doublet around δ 0.9-1.0 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals between δ 120-150 ppm.

-

Isobutyl Carbons: Signals between δ 20-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

Key absorption bands are expected for the nitro and aromatic functionalities based on spectra of related compounds.[6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch |

| ~1525 & ~1345 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~800-900 | Strong | C-H out-of-plane bend (substituted benzene) |

| ~600-700 | Medium | C-Br stretch |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups: the nitro group, the bromine atom, and the isobutyl-substituted aromatic ring.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amine, providing a key functional handle for further elaboration in synthetic pathways.

-

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly due to the activating effect of the ortho-nitro group. It is also a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Isobutyl Group: The isobutyl group is an electron-donating alkyl group, which can influence the regioselectivity of certain reactions.

Plausible Synthesis Pathway

A likely synthetic route to this compound is the nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing group. Due to steric hindrance from the isobutyl group, nitration is expected to favor the position ortho to the bromine and meta to the isobutyl group.

Caption: Plausible synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the nitration of an alkyl-substituted bromobenzene, adapted from procedures for similar compounds.[10][11] This protocol should be considered a template and would require optimization for the specific synthesis of this compound.

Materials:

-

1-Bromo-4-isobutylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Intermediate in Organic Synthesis

The dual functionality of the bromo and nitro groups makes this compound a valuable intermediate for building complex molecular scaffolds. The bromine can be used in cross-coupling reactions to introduce new aryl or alkyl groups, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations.

Building Block for PROTACs

A key application of this compound is in the synthesis of PROTACs.[12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI.[12][13][14] this compound can serve as a precursor to a linker or a ligand that binds to the POI or the E3 ligase. The isobutyl group may contribute to favorable hydrophobic interactions within the binding pocket of the target protein.

Caption: Logical relationship in PROTAC synthesis.

Safety and Handling

Specific safety data for this compound is not available. The following handling precautions are based on data for analogous nitrobromobenzene compounds.[15][16][17][18][19]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable chemical intermediate with growing importance in the field of targeted protein degradation. While comprehensive experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its properties, reactivity, and potential applications based on available information and knowledge of similar compounds. As research in this area progresses, it is anticipated that more detailed characterization of this compound will become available, further enabling its use in the development of novel therapeutics.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]

- 6. irjet.net [irjet.net]

- 7. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]

- 8. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

- 9. Solved - Analyze the IR spectrum of 1-bromo-2-nitrobenzene. | Chegg.com [chegg.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Page loading... [wap.guidechem.com]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. dl.novachem.com.au [dl.novachem.com.au]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: 1-Bromo-4-isobutyl-2-nitrobenzene

CAS Number: 1242336-57-7

This technical guide serves to provide an overview of 1-Bromo-4-isobutyl-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

Compound Name: this compound

| Identifier | Value |

| CAS Number | 1242336-57-7[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| IUPAC Name | This compound |

Physical and Chemical Properties

Synthesis and Reactivity

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, a potential synthetic pathway can be inferred from general organic chemistry principles for the synthesis of substituted nitrobenzenes. A plausible route could involve the nitration of 1-bromo-4-isobutylbenzene.

The order of substitution is crucial to achieve the desired isomer. The isobutyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The directing effects of these groups would need to be carefully considered in a synthetic strategy.

A generalized logical workflow for a potential synthesis is outlined below.

Caption: Potential synthetic pathways for this compound.

Applications and Uses

While specific applications for this compound are not widely reported, it is listed as a precursor to 1-isobutyl-4-nitrobenzene (CAS No: 10342-60-6).[6] This suggests its utility as a chemical intermediate in organic synthesis. The bromine atom can be removed through various dehalogenation reactions, implying that this compound may serve as a starting material for other substituted nitrobenzenes.

The general class of bromonitrobenzenes are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the presence of two reactive sites: the nitro group, which can be reduced to an amine, and the bromo group, which can participate in cross-coupling reactions.[7]

Safety and Handling

Detailed toxicological and safety data specific to this compound are not available. However, for the general class of nitrobromobenzenes, the following hazards are noted and should be considered as potential risks:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[11]

-

Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[11]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound identified by the CAS number 1242336-57-7. While its existence is confirmed by chemical suppliers, there is a significant lack of detailed, publicly available scientific literature regarding its specific physical properties, experimental protocols for its synthesis, and defined applications. It is likely used as an intermediate in organic synthesis. Due to the limited specific data, researchers and scientists should exercise caution and refer to safety information for structurally related compounds, such as other nitrobromobenzenes, when handling this chemical.

References

- 1. 40385-54-4|2-Bromo-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 18640-58-9|1-(4-Bromo-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 161988-89-2|1-Bromo-4-ethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. This compound | 1242336-57-7 [amp.chemicalbook.com]

- 5. CAS:70729-05-4, 1-溴-4-(叔丁基)-2-硝基苯-毕得医药 [bidepharm.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

An In-depth Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Bromo-4-isobutyl-2-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from analogous structures and predictive models to offer a robust resource for its use in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring, featuring a bromine atom, an isobutyl group, and a nitro group. This arrangement provides multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1242336-57-7 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| SMILES | CC(C)Cc1ccc(Br)c(c1)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | ~300-320 °C | Estimated based on similar structures. |

| Melting Point | Not Available | Likely a low-melting solid or oil at room temperature. |

| LogP | ~4.2 | Indicates high lipophilicity. |

| pKa | Not Available | The nitro group is electron-withdrawing but not typically ionizable. |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~7.4-7.6 | dd | 1H | Ar-H ortho to Br and meta to NO₂ |

| ~7.2-7.4 | d | 1H | Ar-H ortho to isobutyl and meta to Br |

| ~2.5-2.7 | d | 2H | -CH₂- |

| ~1.8-2.0 | m | 1H | -CH(CH₃)₂ |

| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-NO₂ |

| ~145 | C-isobutyl |

| ~135 | C-H |

| ~130 | C-H |

| ~125 | C-H |

| ~120 | C-Br |

| ~45 | -CH₂- |

| ~30 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 5: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1520-1540 | Asymmetric NO₂ stretch |

| ~1340-1360 | Symmetric NO₂ stretch |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1050-1150 | C-Br stretch |

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 257/259 | Molecular ion peak (M⁺, M⁺+2 due to Br isotopes) |

| 200/202 | [M - C₄H₉]⁺ |

| 170 | [M - Br - NO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols: Synthesis

A plausible synthetic route to this compound involves the nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Nitration is expected to occur primarily at the position ortho to the bromine and meta to the isobutyl group due to steric hindrance at the other ortho position.

Synthesis of 1-Bromo-4-isobutylbenzene (Precursor)

This can be achieved via Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent bromination. A more direct route is the Friedel-Crafts alkylation of bromobenzene with isobutyl bromide, though this can be prone to rearrangements.

Nitration of 1-Bromo-4-isobutylbenzene

Materials:

-

1-Bromo-4-isobutylbenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1-Bromo-4-isobutylbenzene to the sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Drug Discovery

This compound is a versatile scaffold for the synthesis of novel drug candidates. The three distinct functional groups allow for a variety of chemical transformations.

-

Suzuki-Miyaura Coupling: The bromo group can be readily displaced by a variety of boronic acids to introduce new aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to generate a wide range of substituted anilines, which are prevalent in many classes of pharmaceuticals.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination to build complex molecular architectures.

Mandatory Visualizations

Caption: Synthetic route and potential functionalization pathways for this compound.

Spectroscopic Profile of 1-Bromo-4-isobutyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-Bromo-4-isobutyl-2-nitrobenzene (also known as 4-Bromo-2-isobutyl-1-nitrobenzene). Due to the limited availability of experimental data for this specific molecule, this document presents the available Mass Spectrometry (MS) data for the target compound and, for comparative purposes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for the closely related analogue, 1-Bromo-4-nitrobenzene.

Mass Spectrometry (MS)

Mass spectrometry data is available for 4-Bromo-2-isobutyl-1-nitrobenzene, providing insight into its molecular weight and fragmentation pattern under electron ionization.

Data Presentation

| Parameter | Value |

| Compound Name | 4-Bromo-2-isobutyl-1-nitrobenzene |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Exact Mass | 257.005142 g/mol |

| Ionization Type | Electron Ionization (EI) |

Experimental Protocol

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The experimental conditions are detailed below:

| Parameter | Specification |

| Instrument | Agilent Technologies 7890A (G3440A) GC-5975C inert MSD |

| Carrier Gas | Helium (1.085 mL/min) |

| GC Column | HP-5MS (30 m x 0.250 mm, film thickness 0.25 micrometer) |

| Inlet Type | Split (1:175) |

| GC Oven Program | 300°C |

| Sample Description | Pale yellow oil |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: 1-Bromo-4-nitrobenzene ¹H NMR

| Parameter | Value |

| Solvent | CDCl₃ |

| Frequency | 89.56 MHz |

| Chemical Shift (ppm) | A: 8.096, B: 7.694 |

| Coupling Constant (J) | J(A,B) = 9.1 Hz |

Reference Data: 1-Bromo-4-nitrobenzene ¹³C NMR

| Parameter | Value |

| No specific data available in the initial search results. |

Experimental Protocol for Reference ¹H NMR Data

The provided ¹H NMR data for 1-Bromo-4-nitrobenzene was obtained by dissolving 0.041 g of the compound in 0.5 ml of CDCl₃ and running the analysis on an 89.56 MHz spectrometer.

Infrared (IR) Spectroscopy

Experimental Protocol for Reference FT-IR Data

The FT-IR spectrum of 1-Bromo-4-nitrobenzene was recorded on a BRUKER IFS-66V vacuum Fourier transform spectrometer.

| Parameter | Specification |

| Spectral Range | 4000–400 cm⁻¹ |

| Resolution | ±1 cm⁻¹ |

| Detector | Mercury Cadmium Telluride (MCT) |

| Beam Splitter | KBr |

| Source | Global source |

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is outlined below. This process ensures a systematic approach to structure elucidation and purity assessment.

Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis and final structure confirmation for a chemical compound.

This guide summarizes the currently available spectroscopic information for this compound. Further experimental work is required to fully characterize its NMR and IR spectral properties. The provided data for a related compound serves as a useful, albeit approximate, reference for researchers in the field.

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for producing 1-bromo-4-isobutyl-2-nitrobenzene, a valuable intermediate in organic synthesis. While specific literature on the direct synthesis of this compound is limited, this document outlines two primary, chemically sound methodologies derived from established protocols for structurally analogous compounds. The information presented herein is intended to equip researchers with the necessary details to undertake the synthesis of the target molecule.

Core Synthetic Pathways

The synthesis of this compound can be approached via two main retrosynthetic pathways, both of which are common electrophilic aromatic substitution reactions:

-

Pathway A: Nitration of 1-Bromo-4-isobutylbenzene. This approach involves the introduction of a nitro group onto the aromatic ring of a commercially available or readily synthesized starting material. The directing effects of the isobutyl group (ortho, para-directing and activating) and the bromine atom (ortho, para-directing and deactivating) are key to achieving the desired regioselectivity.

-

Pathway B: Bromination of 1-Isobutyl-4-nitrobenzene. This alternative strategy entails the bromination of a nitrated precursor. The regiochemical outcome is governed by the interplay of the directing effects of the isobutyl group and the meta-directing, deactivating nitro group.

Data Presentation: Starting Materials and Products

The following tables summarize the key physical and chemical properties of the starting materials and the target product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromo-4-isobutylbenzene | C₁₀H₁₃Br | 213.11 | 230-232 | 1.23 |

| 1-Isobutyl-4-nitrobenzene | C₁₀H₁₃NO₂ | 179.22 | 272 | 1.07[1] |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 83 | 1.51 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 1.84 |

| Bromine | Br₂ | 159.81 | 58.8 | 3.10 |

| Iron(III) Bromide | FeBr₃ | 295.56 | 625 | 4.64 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂[2] |

| Molecular Weight | 258.11 g/mol [2] |

| CAS Number | 1242336-57-7[2] |

| Appearance | (Expected) Yellow solid or oil |

| Purity | ≥95% (as commercially available)[2] |

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established procedures for similar molecules.

Pathway A: Nitration of 1-Bromo-4-isobutylbenzene

This protocol is adapted from the nitration of bromobenzene.[3][4] The isobutyl group, being an activating ortho, para-director, is expected to facilitate the introduction of the nitro group at a position ortho to it.

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1-bromo-4-isobutylbenzene (e.g., 0.05 mol, 10.66 g) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (e.g., 0.055 mol, 3.47 g or 2.3 mL) to concentrated sulfuric acid (e.g., 10 mL) in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1-bromo-4-isobutylbenzene in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C to minimize the formation of dinitrated byproducts.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

-

The crude product, which may be a solid or an oil, is then isolated by vacuum filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the isolated product with cold water until the washings are neutral, followed by a wash with a cold, dilute sodium bicarbonate solution.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Pathway B: Bromination of 1-Isobutyl-4-nitrobenzene

This protocol is adapted from the bromination of the structurally similar 1-isopropyl-4-nitrobenzene.[6] The activating isobutyl group is expected to direct the incoming bromine to the ortho position.

Experimental Procedure:

-

In a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 1-isobutyl-4-nitrobenzene (e.g., 0.1 mol, 17.92 g) and a catalytic amount of iron(III) bromide (e.g., 0.005 mol, 1.48 g).

-

Gently heat the mixture to 40-50 °C.

-

Slowly add liquid bromine (e.g., 0.11 mol, 17.58 g or 5.6 mL) dropwise to the heated mixture over a period of 1-2 hours.[6]

-

After the addition is complete, continue to stir the mixture at 40-50 °C for an additional 2-3 hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and experimental workflows.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for Pathway A: Nitration.

Caption: Experimental workflow for Pathway B: Bromination.

References

An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-isobutyl-2-nitrobenzene is a substituted aromatic compound with the CAS number 1242336-57-7. Its molecular structure, featuring a benzene ring functionalized with a bromine atom, an isobutyl group, and a nitro group, makes it a versatile intermediate in organic synthesis. The interplay of the electronic and steric effects of these substituents dictates its reactivity, particularly in reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including key reaction types, experimental considerations, and representative protocols based on analogous compounds.

Core Reactivity Principles

The chemical behavior of this compound is primarily governed by the following factors:

-

Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group.

-

Bromo Leaving Group: The bromine atom is a good leaving group in nucleophilic substitution and a reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Ortho-Para Directing Isobutyl Group: The isobutyl group is an electron-donating group that directs incoming electrophiles to the ortho and para positions. However, due to the deactivating effect of the nitro group, electrophilic substitution reactions are generally disfavored.

-

Steric Hindrance: The isobutyl group can exert steric hindrance, which may influence the regioselectivity of certain reactions.

Key Chemical Transformations

Based on its structural features, this compound is expected to undergo several key chemical transformations that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group ortho to the bromine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates the displacement of the bromide ion by a variety of nucleophiles. The general mechanism for this reaction is the SNAr pathway, which involves the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[3][4][5][6][7]

Common nucleophiles for this reaction include:

-

Amines (primary and secondary)

-

Alkoxides

-

Thiolates

Logical Workflow for Nucleophilic Aromatic Substitution:

Caption: Workflow for the SNAr reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.[8][9][10]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-Bromo-4-isobutylaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and dye intermediates. Common reducing agents for this conversion include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.

-

Metal/Acid Combinations: Such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reducing Agents: Like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

Experimental Workflow for Nitro Group Reduction:

Caption: General workflow for the reduction of the nitro group.

Experimental Protocols (Representative)

While specific, optimized protocols for this compound are not widely published, the following procedures for analogous compounds can serve as a strong starting point for experimental design.

Table 1: Representative Experimental Conditions for Key Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product | Reported Yield |

| Suzuki-Miyaura Coupling | 1-Bromo-4-nitrobenzene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C, 12-24h | 4-Nitrobiphenyl | Good to Excellent |

| Nucleophilic Aromatic Substitution (Amination) | 1-Bromo-4-nitrobenzene | Amine, K₂CO₃, DMF, 100-150 °C | N-Aryl-4-nitroaniline | Varies with amine |

| Nitro Group Reduction | 1-Bromo-4-nitrobenzene | Fe powder, NH₄Cl, EtOH/H₂O, Reflux | 4-Bromoaniline | High |

Note: These are generalized conditions and may require optimization for this compound.

Detailed Methodology for a Representative Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[8][9]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with a predictable pattern of reactivity. Its structure allows for selective functionalization through nucleophilic aromatic substitution at the bromine-bearing carbon, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. While specific quantitative data for this compound is not extensively documented in publicly available literature, the provided general principles and representative protocols for analogous compounds offer a solid foundation for its application in the synthesis of more complex molecules in pharmaceutical and materials science research. Further experimental work is necessary to determine the optimal conditions for these transformations and to fully characterize the reactivity of this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

Technical Guide on the Safe Handling of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-4-isobutyl-2-nitrobenzene is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated nitroaromatic compounds. All handling procedures should be conducted under the assumption that this compound is hazardous.

Hazard Identification and Classification

Due to the presence of nitro and bromo functional groups on an aromatic ring, this compound is anticipated to possess significant health hazards. Based on data from analogous compounds such as 1-Bromo-4-nitrobenzene and 2-Bromo-1-tert-butyl-4-nitrobenzene, the following GHS classifications are predicted.[1][2][3][4]

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

Hazard Pictograms:

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table includes data for the target compound where available and for the closely related 1-Bromo-4-nitrobenzene for comparison.

Table 2: Physical and Chemical Properties

| Property | This compound | 1-Bromo-4-nitrobenzene |

| Molecular Formula | C₁₀H₁₂BrNO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 258.11 g/mol | 202.01 g/mol |

| Appearance | Solid (predicted) | Off-White to Brown Powder |

| Melting Point | Not available | 125 - 127 °C |

| Boiling Point | Not available | 255 - 256 °C |

| Solubility | Insoluble in water (predicted) | Insoluble in water (predicted) |

Safe Handling and Experimental Protocols

A systematic approach is crucial when working with this potentially hazardous compound.

[5][6][7][8][9]#### 3.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure. *[5][6] Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used. *[6] Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

[8]#### 3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

[10][11][12][13]Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Standard/Specification |

| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for integrity before each use and change immediately upon contamination. |

| Skin and Body Protection | Flame-resistant laboratory coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities. | Provides a barrier against accidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate. | All handling should ideally be in a chemical fume hood to avoid the need for respiratory protection. |

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure you are in a designated area within a chemical fume hood. D[6]on all required personal protective equipment as detailed in Table 3.

-

Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully. 3[6]. Transfer: Gently transfer the weighed solid into a suitable reaction vessel or flask.

-

Dissolution: Add the desired solvent to the solid in the fume hood. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

-

Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water. D[5]econtaminate all work surfaces and equipment.

Storage and Disposal

Storage

-

Store in a tightly closed, clearly labeled container. *[1] Keep in a cool, dry, and well-ventilated area. *[1][3] Store away from incompatible materials such as strong oxidizing agents.

[3]#### 4.2. Disposal

-

Dispose of waste materials in a labeled, sealed container for hazardous waste. *[14][15][16] Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of waste down the drain.

[14]### 5. Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek medical aid. |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in the event of irritation. |

| Eye Contact | Wash out immediately with fresh running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay. |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Spill Management Protocol

For a minor spill of solid material:

-

Evacuate: Evacuate non-essential personnel from the immediate spill area. 2[16][17]. Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it. 3[15][16]. Don PPE: Put on the appropriate PPE, including respiratory protection. 4[14][16][18]. Contain the Spill: Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste. A[14][15][16][17][19]void actions that could generate dust. 5[18]. Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

[18][19]For major spills, evacuate the area and contact your institution's emergency response team.

[15][16][17]### 6. Visualizations

Caption: Predicted GHS Hazard Pictograms

Caption: Minor Spill Response Workflow

References

- 1. dl.novachem.com.au [dl.novachem.com.au]

- 2. 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. benchchem.com [benchchem.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 7. ptmetals.com [ptmetals.com]

- 8. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 9. ohse.ca [ohse.ca]

- 10. epa.gov [epa.gov]

- 11. benchchem.com [benchchem.com]

- 12. hsa.ie [hsa.ie]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. ehs.mst.edu [ehs.mst.edu]

- 17. offices.austincc.edu [offices.austincc.edu]

- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]

A Comprehensive Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Bromo-4-isobutyl-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule can serve as a versatile building block for the synthesis of more complex molecular architectures. This document outlines its chemical properties, a proposed synthetic protocol, and its potential role in the development of novel therapeutics.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from closely related compounds. The table below summarizes its key chemical identifiers and expected physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1242336-57-7 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| Appearance | Expected to be a yellow solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | - |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The nitration is expected to occur at the position ortho to the bromo group and meta to the isobutyl group due to steric hindrance at the other ortho position of the isobutyl group.

Proposed Experimental Protocol:

Materials:

-

1-bromo-4-isobutylbenzene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio).

-

To this nitrating mixture, add 1-bromo-4-isobutylbenzene dropwise via a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring.

-

¹³C NMR: The spectrum will show ten distinct carbon signals corresponding to the ten carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

Substituted nitrobenzenes are important intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. This amino group can then be further functionalized to build more complex structures.

The presence of the isobutyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as absorption and distribution. The bromo substituent provides a site for further synthetic modifications, for instance, through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse molecular fragments.

Given these features, this compound can be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aniline cores, which can be derived from the corresponding nitrobenzene.

-

Antimicrobial agents: Nitroaromatic compounds themselves can exhibit antimicrobial activity, and their derivatives are a rich source of new antibacterial and antifungal agents.

-

Central nervous system (CNS) active agents: The scaffold can be elaborated to target various receptors and enzymes in the CNS.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-Depth Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-isobutyl-2-nitrobenzene, a key chemical intermediate in organic synthesis. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis and utility can be understood through established principles of aromatic chemistry. This document outlines the probable synthetic pathways, physicochemical properties, and potential applications of this compound, with a particular focus on its role as a building block in medicinal chemistry, including for protein degraders.

Introduction and Historical Context

This compound (CAS No. 1242336-57-7) is a substituted aromatic compound whose importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules.[1][2][3] The history of such polysubstituted benzenes is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The pioneering work of chemists like Charles Friedel and James Crafts on alkylation and acylation reactions, alongside extensive studies on nitration and halogenation, laid the foundational principles for the synthesis of compounds like this compound.

While a specific "discovery" of this exact molecule is not a celebrated event in chemical history, its existence and synthesis are a logical extension of the systematic exploration of aromatic substitution patterns. The strategic placement of the bromo, isobutyl, and nitro groups on the benzene ring offers a unique combination of steric and electronic properties, making it a valuable synthon for targeted molecular design.

Physicochemical Properties

Detailed experimental data for this compound is not abundant in public databases. However, its properties can be reliably inferred from its structure and by comparison with analogous compounds.

| Property | This compound | 1-Bromo-4-tert-butyl-2-nitrobenzene | 1-Bromo-4-isopropyl-2-nitrobenzene |

| CAS Number | 1242336-57-7[1][2][3] | 70729-05-4 | 204850-14-6[4] |

| Molecular Formula | C10H12BrNO2[1][2][3] | C10H12BrNO2 | C9H10BrNO2[4] |

| Molecular Weight | 258.11 g/mol [1][3][5] | 258.11 g/mol | 244.08 g/mol [4] |

| Purity | ≥95%[1] | Not specified | Not specified |

| Appearance | Not specified | Not specified | Not specified |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the isobutyl, nitro, and bromo substituents onto a benzene ring. The order of these steps is crucial and is dictated by the directing effects of the substituents.

Synthetic Strategy

A plausible and efficient synthetic route involves the Friedel-Crafts alkylation of benzene with an isobutyl precursor, followed by nitration and subsequent bromination. This sequence takes advantage of the ortho-, para-directing nature of the alkyl group and the meta-directing nature of the nitro group.

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Step 1: Friedel-Crafts Alkylation of Benzene to form Isobutylbenzene

-

Materials: Benzene, isobutyl chloride, anhydrous aluminum chloride (AlCl3).

-

Procedure: To a stirred solution of anhydrous aluminum chloride in excess benzene, cooled in an ice bath, isobutyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting isobutylbenzene is purified by distillation.

Step 2: Nitration of Isobutylbenzene to form 1-Isobutyl-4-nitrobenzene and 1-Isobutyl-2-nitrobenzene

-

Materials: Isobutylbenzene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. Isobutylbenzene is added dropwise to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature. After the addition is complete, the mixture is stirred for a period at room temperature. The reaction mixture is then poured into ice water, and the organic layer is separated. The organic phase is washed with water and a dilute sodium bicarbonate solution, then dried and concentrated. The resulting mixture of nitroisobutylbenzene isomers is typically separated by chromatography. The para-isomer (1-isobutyl-4-nitrobenzene) is the major product due to the steric hindrance of the isobutyl group.

Step 3: Bromination of 1-Isobutyl-4-nitrobenzene to form this compound

-

Materials: 1-Isobutyl-4-nitrobenzene, bromine, iron(III) bromide (FeBr3).

-

Procedure: To a solution of 1-isobutyl-4-nitrobenzene in a suitable solvent (e.g., dichloromethane), a catalytic amount of iron(III) bromide is added. Bromine is then added dropwise with stirring. The reaction is monitored until completion. The reaction mixture is then washed with a sodium thiosulfate solution to remove excess bromine, followed by water and brine. The organic layer is dried, and the solvent is evaporated. The crude product, this compound, is then purified by recrystallization or chromatography.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups offers multiple reaction sites for further chemical transformations.

-

Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of biologically active molecules. This transformation opens up pathways to synthesize substituted anilines.

-

Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

-

Building Block for Protein Degraders: This compound has been identified as a building block for protein degraders, a novel class of therapeutics that function by inducing the degradation of target proteins.[1] The specific structural motifs that can be derived from this compound are likely important for binding to components of the ubiquitin-proteasome system.

Conclusion

This compound, while not a compound with a widely celebrated history of discovery, represents the culmination of fundamental principles in organic chemistry. Its synthesis is a testament to the power of electrophilic aromatic substitution reactions, and its utility as a chemical intermediate underscores its importance in modern drug discovery and development. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of complex and potentially therapeutic molecules, ensuring its continued relevance in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-4-isobutyl-2-nitrobenzene. This reaction is a crucial transformation for the synthesis of N-aryl amines, which are significant building blocks in the development of pharmaceuticals and other biologically active molecules. The presence of a nitro group on the aryl bromide substrate necessitates careful selection of reaction conditions to achieve high yields while avoiding potential side reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1] This reaction has become a staple in modern organic synthesis due to its wide substrate scope and tolerance of various functional groups.[2] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[1][3][4]

Data Presentation: Reaction Parameter Optimization

The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nitro group can influence the reactivity of the aryl bromide. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.

| Parameter | Recommended Conditions | Rationale & Considerations |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ to the active Pd(0) species.[2][3] |

| Ligand | XPhos, RuPhos, or BrettPhos (1.5-10 mol%) | Sterically hindered biaryl phosphine ligands are often effective for coupling with electron-deficient aryl halides.[2][5] The choice of ligand can be critical and may require screening. |

| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.4-2.0 equiv.) | Strong, non-nucleophilic bases are typically required.[3] However, strong bases like KOtBu can be incompatible with nitro groups, making weaker bases like Cs₂CO₃ a viable alternative.[6][7] |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.[2] |

| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate.[8] |

| Amine | Primary or Secondary Aliphatic or Aromatic Amines (1.2-1.5 equiv.) | The nature of the amine will influence the optimal reaction conditions. |

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific amine coupling partners.

Materials and Equipment:

-

This compound

-

Amine of choice

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]

-

Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl amine.

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. entegris.com [entegris.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for the Reduction of 1-Bromo-4-isobutyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 1-Bromo-4-isobutyl-2-nitrobenzene to yield the corresponding aniline, 2-Bromo-5-isobutylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, with a focus on chemoselectivity to preserve the bromo-substituent.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The choice of reducing agent is crucial to ensure high yield and purity of the desired amine, particularly when other sensitive functional groups, such as halogens, are present. This document details four common and effective methods for this conversion: catalytic hydrogenation using Raney® Nickel, and chemical reductions using iron powder in acidic media, tin(II) chloride dihydrate, and sodium dithionite. Each method offers distinct advantages regarding reaction conditions, cost, and functional group tolerance.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the reduction of various substituted nitroarenes, providing an expected range of yields and reaction conditions applicable to this compound.

| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | Raney® Ni, Hydrazine hydrate, Methanol, Reflux | o-Bromonitrobenzene | 80 | [1] |

| Raney® Co, H₂ (5 bar), 80 °C, THF | Halogenated Nitroaromatics | 78-98 | [2] | |

| Iron Reduction | Fe powder, Acetic acid, Ethanol, Water, Ultrasonic irradiation (1 h, 30 °C) | 2-Bromo-4-methoxy-6-nitrophenol | 65 | [3] |

| Fe powder, NH₄Cl, Ethanol, Water, Reflux | Substituted Nitroarenes | ~95 | [4] | |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Aromatic Nitro Compounds | >90 | [4] |

| SnCl₂·2H₂O, Choline Chloride (DES), 80 °C | Substituted Nitroarenes | 93-94 | [5] | |

| Sodium Dithionite Reduction | Na₂S₂O₄, DMF/Water, 45 °C | Polymer-supported Nitroarene | 82 | [6] |

| Na₂S₂O₄, Tandem reductive cyclization | Substituted Nitroarenes | 77-90 | [7] |

Mandatory Visualizations

General Chemical Transformation

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow: Iron Powder Reduction

Caption: A typical experimental workflow for the reduction using iron powder.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is particularly advantageous for substrates containing halogen substituents, as it minimizes the risk of dehalogenation that can occur with other catalysts like Palladium on carbon.[8]

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Hydrazine hydrate (80%)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filter paper

Procedure:

-

To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add Raney® Nickel (approximately 1 g of catalyst per 10 g of nitro compound).

-

Heat the mixture to reflux with vigorous stirring.

-

Add hydrazine hydrate (3 equivalents) dropwise to the refluxing mixture at a rate that maintains a steady evolution of gas. The disappearance of the yellow color of the nitro compound indicates the completion of the reaction.[1]

-

After the addition is complete, continue to reflux for an additional 10-15 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter off the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-Bromo-5-isobutylaniline.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This is a classical, cost-effective, and reliable method for the reduction of aromatic nitro compounds.[3][9]

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Celite® or diatomaceous earth

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume).[3]

-

Heat the suspension to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-Bromo-5-isobutylaniline.

-

If necessary, purify the product by column chromatography.

Protocol 3: Reduction with Tin(II) Chloride Dihydrate

Tin(II) chloride is a mild and effective reducing agent for nitroarenes, tolerant of many other functional groups.[8][10]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ethyl acetate

-

Saturated sodium bicarbonate solution or 10% NaOH solution

-

Brine

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a vigorously stirred aqueous solution of sodium bicarbonate or 10% sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer). The tin salts may form an emulsion which can be broken up by filtration through Celite®.

-